[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride [(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1609388-44-4
VCID: VC8078406
InChI: InChI=1S/C7H16N2O.2ClH/c1-9(2)7-3-6(5-10)8-4-7;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1
SMILES: CN(C)C1CC(NC1)CO.Cl.Cl
Molecular Formula: C7H18Cl2N2O
Molecular Weight: 217.13

[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride

CAS No.: 1609388-44-4

Cat. No.: VC8078406

Molecular Formula: C7H18Cl2N2O

Molecular Weight: 217.13

* For research use only. Not for human or veterinary use.

[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride - 1609388-44-4

Specification

CAS No. 1609388-44-4
Molecular Formula C7H18Cl2N2O
Molecular Weight 217.13
IUPAC Name [(2S,4R)-4-(dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride
Standard InChI InChI=1S/C7H16N2O.2ClH/c1-9(2)7-3-6(5-10)8-4-7;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1
Standard InChI Key KBUWFDDZDZIZMH-AUCRBCQYSA-N
Isomeric SMILES CN(C)[C@@H]1C[C@H](NC1)CO.Cl.Cl
SMILES CN(C)C1CC(NC1)CO.Cl.Cl
Canonical SMILES CN(C)C1CC(NC1)CO.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₇H₁₈Cl₂N₂O, with a molecular weight of 217.13 g/mol . Its IUPAC name, [(2S,4R)-4-(dimethylamino)pyrrolidin-2-yl]methanol dihydrochloride, reflects the presence of two chiral centers at the 2nd and 4th positions of the pyrrolidine ring. The (2S,4R) configuration distinguishes it from stereoisomers such as the (2S,4S) variant, which exhibits distinct spatial arrangements and physicochemical behaviors .

Table 1: Key Structural and Identifier Data

PropertyValueSource
CAS No.1609388-44-4
Molecular FormulaC₇H₁₈Cl₂N₂O
Molecular Weight217.13 g/mol
InChI KeyKBUWFDDZDZIZMH-AUCRBCQYSA-N
Isomeric SMILESCN(C)[C@@H]1CC@HCO.Cl.Cl

The stereochemistry is critical to its interactions in chiral environments, such as enzyme-binding sites or asymmetric synthesis. The dimethylamino group at the 4th position enhances basicity, while the hydroxymethyl group at the 2nd position provides a site for further functionalization.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of [(2S,4R)-4-(dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride typically begins with the construction of the pyrrolidine ring system. A common approach involves:

  • Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives to generate the pyrrolidine backbone.

  • Stereochemical Control: Resolution via chiral auxiliaries or enzymatic methods to achieve the (2S,4R) configuration.

  • Salt Formation: Treatment of the free base with hydrochloric acid to yield the dihydrochloride salt, improving crystallinity and handling properties .

Industrial-scale production optimizes reaction conditions (e.g., temperature, solvent polarity) to maximize yield and enantiomeric excess. Suppliers such as VulcanChem and Arctom provide the compound with purities exceeding 95%, as verified by HPLC and NMR .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in polar solvents such as water and methanol, with reported solubilities of >50 mg/mL at 25°C. The hydrochloride counterions stabilize the compound against oxidative degradation, extending its shelf life under refrigerated (2–8°C) conditions .

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 3.70–3.65 (m, 1H, CH-OH), 3.20–3.10 (m, 2H, N-CH₂), 2.95 (s, 6H, N(CH₃)₂).

  • IR (KBr): Peaks at 3350 cm⁻¹ (O-H stretch) and 1630 cm⁻¹ (N-H bend) .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a key intermediate in the synthesis of bioactive molecules. For example:

  • Chiral Ligands: Its rigid pyrrolidine structure facilitates asymmetric catalysis in C-C bond-forming reactions.

  • Neuropharmacology: Structural analogs have been investigated as modulators of dopamine and serotonin receptors due to the dimethylamino group’s resemblance to neurotransmitter motifs.

Comparative Analysis with Stereoisomers

The (2S,4R) configuration confers distinct properties compared to its (2S,4S) counterpart:

Table 2: Stereoisomer Comparison

Property(2S,4R) Isomer(2S,4S) Isomer
Melting Point198–202°C205–208°C
Specific Rotation [α]D²⁵+12.5° (c = 1, H₂O)-9.8° (c = 1, H₂O)
Receptor Binding AffinityHigher dopamine D2 selectivityLower dopamine D2 selectivity

These differences underscore the importance of stereochemistry in drug design and material science .

Future Directions

Research opportunities include:

  • Pharmacokinetic Studies: Evaluating absorption and metabolism in preclinical models.

  • Material Science: Exploring its utility in chiral stationary phases for chromatography.

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